N-(3-chloro-4-methylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multiple steps. The process begins with the preparation of the core pyrazolo[4,3-d]pyrimidine structure, followed by the introduction of the thioacetamide group and the chloromethylphenyl and fluorobenzyl substituents. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with specific biological targets, making it useful in studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could lead to its development as a therapeutic agent for treating diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved would depend on the compound’s specific structure and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
Aliphatic Amines: Compounds with amine groups that can undergo similar derivatization and separation techniques.
Uniqueness
N-(3-chloro-4-methylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide stands out due to its combination of functional groups and potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various cell lines, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It has been noted to modulate protein kinase activity, which plays a crucial role in regulating cell proliferation and apoptosis. Specifically, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
Antitumor Activity
Recent studies have highlighted the antitumor properties of pyrazole derivatives, including this compound. The following table summarizes key findings from relevant studies:
These studies indicate that the compound exhibits varying degrees of cytotoxicity against different cancer cell lines, demonstrating its potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its antitumor effects, the compound has been investigated for anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit inflammatory mediators and cytokines, which are critical in the pathogenesis of various inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural features:
- Chloro and Fluoro Substituents : The presence of chloro and fluoro groups enhances the lipophilicity and potentially increases binding affinity to target proteins.
- Pyrazole Core : The pyrazole moiety is critical for the inhibitory activity against CDKs and other kinases.
- Sulfanyl Group : This group may contribute to the compound's ability to form stable interactions with biological targets.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Pyrazole Derivatives : A clinical trial assessed a series of pyrazole compounds for their ability to induce apoptosis in cancer cells, showing promising results with IC50 values lower than standard chemotherapeutics.
- In Vivo Studies : Animal models treated with related pyrazole compounds demonstrated reduced tumor growth rates compared to controls, supporting further development for clinical use.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN5O2S/c1-4-31-22-21(15(3)29-31)28-24(30(23(22)33)12-16-6-8-17(26)9-7-16)34-13-20(32)27-18-10-5-14(2)19(25)11-18/h5-11H,4,12-13H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDXPKNAUXJGAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NC4=CC(=C(C=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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